![molecular formula C15H12Cl2N2O2 B2738525 2-chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 1808585-44-5](/img/structure/B2738525.png)
2-chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
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Description
2-chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C15H12Cl2N2O2 and its molecular weight is 323.17. The purity is usually 95%.
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Scientific Research Applications
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation (removing the boron moiety) is less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The stability of pinacol boronic esters makes them attractive for chemical transformations .
- By combining catalytic protodeboronation with a Matteson–CH₂–homologation, researchers achieved formal anti-Markovnikov alkene hydromethylation. This method was applied to methoxy-protected (−)-Δ8-THC and cholesterol. The ability to selectively introduce a methyl group onto alkenes is valuable in synthetic chemistry .
- Indole Derivatives : Indole compounds exhibit diverse biological activities. While our compound is not a typical indole, its structural similarity suggests potential pharmacological relevance. Indole derivatives include plant hormones (e.g., indole-3-acetic acid) and have applications in drug discovery and clinical research .
Organic Synthesis and Catalysis
Hydromethylation of Alkenes
Biological and Pharmacological Studies
properties
IUPAC Name |
2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-9-15(20)19-13(10-3-1-4-11(17)7-10)8-12(18-19)14-5-2-6-21-14/h1-7,13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTNWEXNIGGOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)CCl)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one |
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